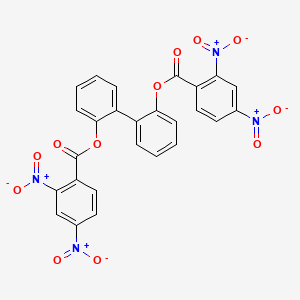![molecular formula C23H19F3N4O2 B10890738 N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its broad range of biological activities, and is further functionalized with difluoromethoxy, fluorophenyl, and pyrazolyl groups, enhancing its chemical versatility and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrazolyl Group: This step involves the reaction of the quinoline derivative with a pyrazole derivative under basic conditions.
Functionalization with Difluoromethoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the quinoline derivative reacts with difluoromethoxy and fluorophenyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent, given its structural similarity to known bioactive quinoline derivatives.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, it can modulate the activity of inflammatory mediators, providing anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their anti-malarial activity.
Pyrazole Derivatives: Such as celecoxib, which is a well-known anti-inflammatory drug.
Uniqueness
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of difluoromethoxy, fluorophenyl, and pyrazolyl groups, which confer enhanced biological activity and chemical stability compared to other quinoline and pyrazole derivatives.
特性
分子式 |
C23H19F3N4O2 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19F3N4O2/c1-3-30-13(2)17(12-27-30)20-11-16(15-6-4-5-7-18(15)28-20)22(31)29-19-9-8-14(24)10-21(19)32-23(25)26/h4-12,23H,3H2,1-2H3,(H,29,31) |
InChIキー |
IMBYQFVQTQLEKO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)F)OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10890664.png)
![methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate](/img/structure/B10890671.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide](/img/structure/B10890691.png)
![(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10890709.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)
methanone](/img/structure/B10890725.png)
![1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10890730.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10890749.png)
![2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol](/img/structure/B10890760.png)
